
(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are compounds containing a pyrrolidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of similar compounds includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 241.72 . They are typically solid at room temperature .Aplicaciones Científicas De Investigación
Cardiovascular Applications
(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride and its derivatives show potential in cardiovascular research. For instance, similar compounds have been studied for their effects on vascular diseases and hypertension. Kubo, Kobayashi, and Ishida (1992) found that certain angiotensin I converting enzyme (ACE) inhibitors could prevent aortic media-thickening and reduce sodium ion content in the aorta, suggesting potential benefits against vascular diseases like atherosclerosis (Kubo, Kobayashi, & Ishida, 1992).
Metabolic Disease Research
Compounds structurally related to (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride have been investigated for their hypoglycemic and hypolipidemic activities. Sohda, Mizuno, Tawada, Sugiyama, Fujita, and Kawamatsu (1982) synthesized a series of compounds and found that certain derivatives exhibited higher hypoglycemic and hypolipidemic activities compared to standard drugs (Sohda, Mizuno, Tawada, Sugiyama, Fujita, & Kawamatsu, 1982).
Anti-inflammatory Research
Some derivatives of (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride have demonstrated anti-inflammatory properties. Tozkoparan, Ertan, Kelicen, and Demirdamar (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and observed moderate anti-inflammatory activity in certain compounds at specific dosages (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Neuroprotective Research
The neuroleptic activity of certain benzamides of 1-substituted 3-aminopyrrolidines, structurally related to (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, has been studied. Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) found that these compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential neuroleptic properties (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Safety and Hazards
Propiedades
IUPAC Name |
(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-19(16-10-6-3-7-11-16)14-20(13-17(19)18(21)22)12-15-8-4-2-5-9-15;/h2-11,17H,12-14H2,1H3,(H,21,22);1H/t17-,19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGSNXXTQCUVOP-POCMBTLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide](/img/structure/B2472129.png)
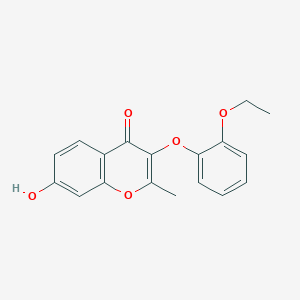
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
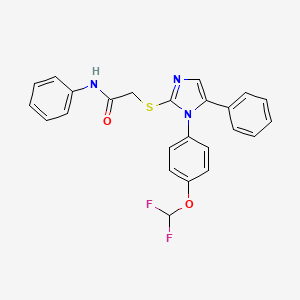
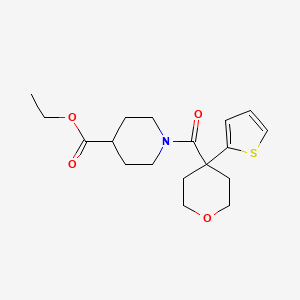
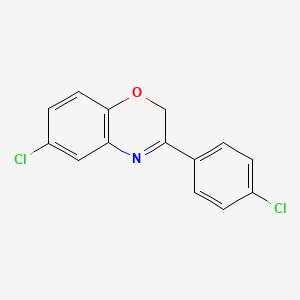
![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)
![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)
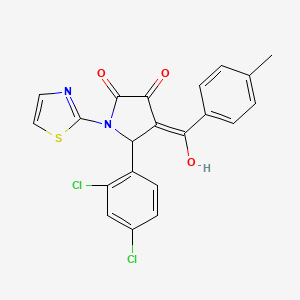
![1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2472148.png)
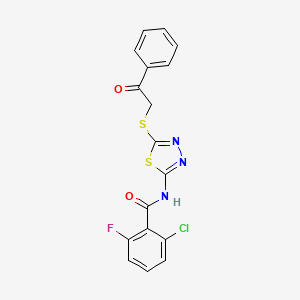
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2472150.png)